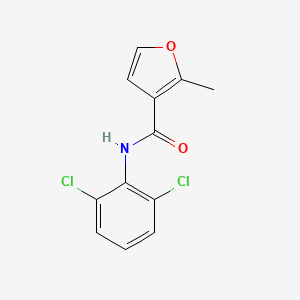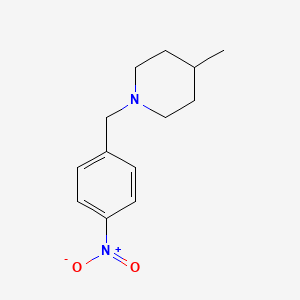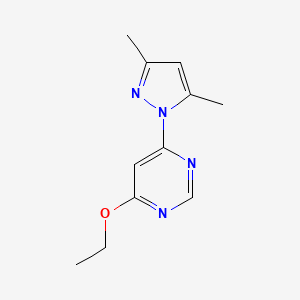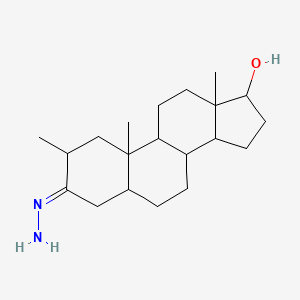![molecular formula C15H13N3O4 B5816582 N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5816582.png)
N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(aminocarbonyl)phenyl]-4-methyl-3-nitrobenzamide, commonly known as ANM, is a chemical compound that has gained significant attention in the field of scientific research. ANM is a small molecule inhibitor that targets the protein HSP70, which is involved in the regulation of various cellular processes.
Mecanismo De Acción
ANM binds to the ATPase domain of HSP70, which is involved in the hydrolysis of ATP. By inhibiting the chaperone activity of HSP70, ANM prevents the correct folding of client proteins, leading to their accumulation and subsequent activation of the unfolded protein response pathway. The unfolded protein response pathway leads to cell death in cancer cells and reduces viral replication in infected cells.
Biochemical and Physiological Effects:
ANM has been shown to induce cell death in cancer cells by activating the unfolded protein response pathway. ANM has also been shown to reduce viral replication in infected cells by inhibiting the chaperone activity of HSP70. ANM has not been shown to have any significant effects on normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANM is a small molecule inhibitor that can be easily synthesized and has a high purity. ANM has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, ANM has not been tested extensively in clinical trials, and its potential side effects and toxicity are not well understood.
Direcciones Futuras
For ANM research include testing its efficacy in animal models of cancer and viral infections, determining its potential side effects and toxicity, and developing more potent and selective inhibitors of HSP70. ANM may also have potential applications in the treatment of neurodegenerative diseases, and further research is needed to explore this possibility.
Métodos De Síntesis
The synthesis method of ANM involves the reaction of 4-nitro-3-methylbenzoic acid with thionyl chloride to form 4-nitro-3-methylbenzoyl chloride. This intermediate is then reacted with 4-aminobenzamide to form ANM. The purity of ANM can be increased by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
ANM has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and viral infections. ANM has been shown to induce cell death in various cancer cell lines by inhibiting the chaperone activity of HSP70, leading to the accumulation of misfolded proteins and activation of the unfolded protein response pathway. ANM has also been shown to reduce the replication of human immunodeficiency virus (HIV) by targeting HSP70, which is required for the virus to replicate.
Propiedades
IUPAC Name |
N-(4-carbamoylphenyl)-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-2-3-11(8-13(9)18(21)22)15(20)17-12-6-4-10(5-7-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQYZHBUTIBNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B5816516.png)
![3,4-dimethoxy-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5816518.png)
![N,N'-1,2-phenylenebis[3-(2-furyl)acrylamide]](/img/structure/B5816520.png)

![2-{[4-(difluoromethyl)-6-methylpyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one oxime](/img/structure/B5816545.png)


![2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-3-methyl-4(3H)-quinazolinone](/img/structure/B5816560.png)


![5-(2,4-dichlorophenyl)-3-methyl[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5816590.png)
![1-fluoro-2-{[4-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5816605.png)